Gypsosaponin C
Beschreibung
Gypsosaponin C is a triterpenoid saponin isolated from the roots of Gypsophila oldhamiana (Caryophyllaceae family). It is characterized by a hydrophobic aglycone (gypsogenic acid) linked to hydrophilic sugar moieties, a structural hallmark of saponins . Its bioactivity is attributed to structural features such as sugar-chain branching and specific glycosidic linkages .
Eigenschaften
Molekularformel |
C54H86O25 |
|---|---|
Molekulargewicht |
1135.2 g/mol |
IUPAC-Name |
8a-O-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 4-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate |
InChI |
InChI=1S/C54H86O25/c1-49(2)13-15-54(48(71)79-46-41(69)42(77-44-39(67)36(64)32(60)25(19-56)74-44)34(62)27(76-46)21-72-43-38(66)35(63)31(59)24(18-55)73-43)16-14-51(4)22(23(54)17-49)7-8-28-50(3)11-10-30(58)53(6,29(50)9-12-52(28,51)5)47(70)78-45-40(68)37(65)33(61)26(20-57)75-45/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46-,50+,51+,52+,53-,54-/m0/s1 |
InChI-Schlüssel |
MSUUUZDNCJIIQO-XIHRYYFQSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Gypsosaponin A and Gypsosaponin B
Gypsosaponin C belongs to a homologous series of saponins (A, B, and C) isolated from Gypsophila species. Key differences lie in their sugar-chain configurations and bioactivity profiles:
| Parameter | Gypsosaponin A | Gypsosaponin B | Gypsosaponin C |
|---|---|---|---|
| Source | Gypsophila oldhamiana | Gypsophila oldhamiana | Gypsophila oldhamiana |
| Aglycone | Gypsogenic acid | Gypsogenic acid | Gypsogenic acid |
| Key Sugar Moieties | Linear oligosaccharide | Branched chain with (1→2)-β-D-fucopyranosyl | Branched chain with distinct glycosylation pattern |
| PL Inhibition (IC₅₀) | Moderate | Highest activity | Intermediate activity |
| Structural Impact | Reduced branching lowers PL affinity | Branched chain enhances PL binding | Intermediate branching modulates activity |
Key Findings :
- Gypsosaponin B exhibits the strongest PL inhibition due to its (1→2)-β-D-fucopyranosyl group and increased sugar-chain branching, which enhance enzyme-binding affinity .
- Gypsosaponin C shows intermediate activity, suggesting that minor structural variations (e.g., glycosidic linkage position) modulate efficacy .
Comparison with Non-Gypsophila Saponins
Gypsosaponin C shares functional similarities with other anti-obesity saponins but differs structurally:
Mechanistic Insights :
- Escin and Gypsosaponin C both inhibit PL but via distinct mechanisms: Escin’s acetyl groups enhance membrane permeability, while Gypsosaponin C’s branched sugars directly block enzyme active sites .
- Dioscin (steroidal) and Gypsosaponin C (triterpenoid) differ in aglycone type, leading to varied downstream signaling effects (e.g., Dioscin modulates SREBP-1, while Gypsosaponin C upregulates lipid excretion genes) .
Q & A
Basic Research Question: What methodologies are recommended for isolating and identifying Gypsosaponin C from natural sources?
Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) or HPLC for purification . Identification requires spectroscopic methods: UV-Vis for conjugated systems, IR for functional groups, and LC-MS for molecular weight confirmation. Purity validation via TLC or HPLC-PDA is critical before advancing to bioassays .
Basic Research Question: How can researchers assess the purity and stability of Gypsosaponin C under varying experimental conditions?
Methodological Answer:
Purity is quantified using HPLC with a certified reference standard and UV/ELSD detection . Stability studies involve exposing the compound to stressors (light, heat, pH variations) and monitoring degradation via kinetic modeling (e.g., Arrhenius plots) . Accelerated stability testing under controlled humidity/temperature is recommended for long-term storage guidelines .
Advanced Research Question: What advanced techniques are employed for structural elucidation and stereochemical analysis of Gypsosaponin C?
Methodological Answer:
High-field NMR (1D/2D experiments like COSY, HSQC, HMBC) resolves glycosidic linkages and aglycone structures . X-ray crystallography provides absolute configuration, while ECD (electronic circular dichroism) confirms chiral centers. Computational methods (DFT calculations) validate NMR and crystallographic data .
Advanced Research Question: How can mechanistic studies on Gypsosaponin C’s bioactivity be designed to address conflicting in vitro vs. in vivo results?
Methodological Answer:
Use a tiered approach:
In vitro: Screen dose-response relationships across cell lines (e.g., cancer vs. normal cells) with controls for cytotoxicity .
In vivo: Prioritize pharmacokinetic studies (bioavailability, metabolite profiling) using rodent models .
Mechanistic bridging: Apply transcriptomics/proteomics to identify target pathways and validate via siRNA/CRISPR knockdown . Contradictions may arise from metabolic differences or off-target effects; redundancy checks (e.g., orthogonal assays) are critical .
Advanced Research Question: How should researchers resolve discrepancies in reported pharmacological data for Gypsosaponin C?
Methodological Answer:
Conduct meta-analyses to identify variables such as:
- Source material variability (geographic origin, extraction protocols) .
- Assay conditions (cell line selection, incubation time, solvent interference) .
Use standardized reporting frameworks (e.g., MIAME for genomics, ARRIVE for in vivo studies) to enhance reproducibility . Sensitivity analyses and Bayesian statistics can quantify uncertainty in conflicting datasets .
Advanced Research Question: What experimental design principles optimize dose-response studies for Gypsosaponin C’s therapeutic effects?
Methodological Answer:
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
- Use a log-scale dose range to capture EC50/IC50 values.
- Include positive/negative controls and blinding to reduce bias .
- For in vivo studies, calculate sample size via power analysis (α=0.05, β=0.2) and randomize treatment groups .
Advanced Research Question: How can researchers validate Gypsosaponin C’s mechanism of action across different biological models?
Methodological Answer:
Target deconvolution: Use affinity chromatography or thermal shift assays to identify binding partners .
Cross-model validation: Compare results in 3D cell cultures, organoids, and animal models .
Pathway mapping: Integrate multi-omics data (RNA-seq, metabolomics) to map upstream/downstream effects .
Advanced Research Question: What strategies mitigate challenges in synthesizing Gypsosaponin C derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Semi-synthesis: Modify native Gypsosaponin C via regioselective glycosylation or acyl migration .
- Computational guidance: Use molecular docking to predict binding affinity changes post-modification .
- Analytical rigor: Characterize derivatives via HR-MS and NMR, ensuring stereochemical purity .
Advanced Research Question: How can interdisciplinary approaches enhance Gypsosaponin C research?
Methodological Answer:
- Cheminformatics: Leverage QSAR models to predict ADMET properties .
- Network pharmacology: Map compound-target-disease networks using databases like STITCH or KEGG .
- Ethnopharmacology: Correlate traditional use with mechanistic data to prioritize research directions .
Advanced Research Question: What frameworks guide the synthesis of Gypsosaponin C research with existing literature?
Methodological Answer:
- Systematic reviews: Follow PRISMA guidelines to aggregate evidence and identify knowledge gaps .
- Hypothesis-driven synthesis: Use PICO (Population, Intervention, Comparison, Outcome) to align new findings with prior studies .
- Contribution mapping: Differentiate novel mechanistic insights from confirmatory data using citation networks .
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